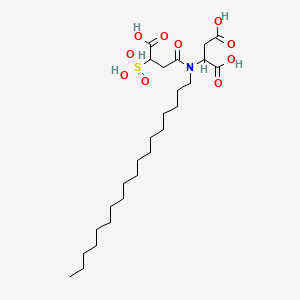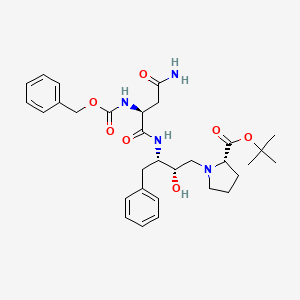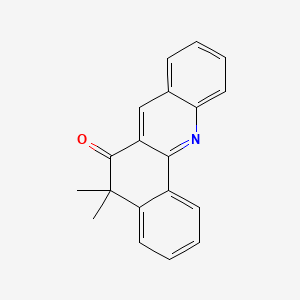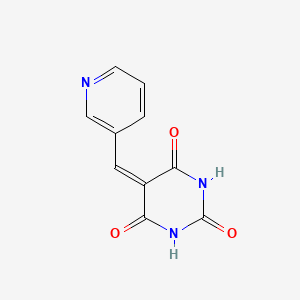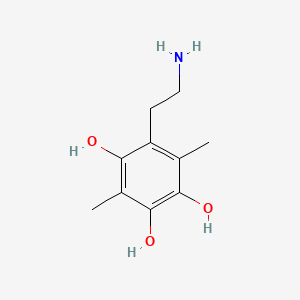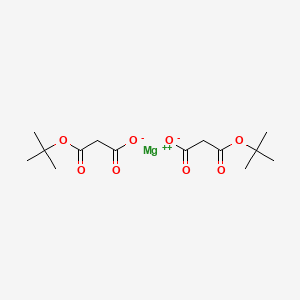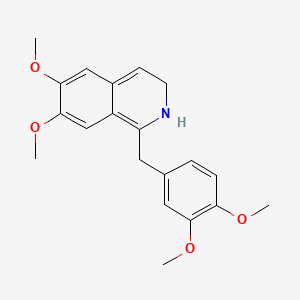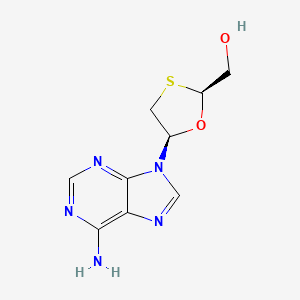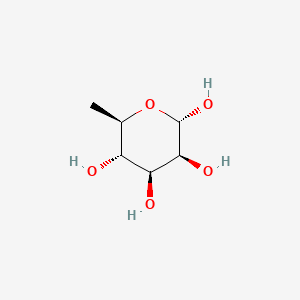
1,2-Ethanediamine, N'-(4-benzo(b)thien-2-yl-2-quinazolinyl)-N,N-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Ethanediamine, N’-(4-benzo(b)thien-2-yl-2-quinazolinyl)-N,N-dimethyl- is a complex organic compound that features a quinazoline and benzothiophene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N’-(4-benzo(b)thien-2-yl-2-quinazolinyl)-N,N-dimethyl- typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline and benzothiophene intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include:
Quinazoline derivatives: These are often synthesized through cyclization reactions involving anthranilic acid derivatives.
Benzothiophene derivatives: These can be prepared via Friedel-Crafts acylation followed by cyclization.
The final coupling reaction usually requires a catalyst and may involve conditions such as elevated temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Ethanediamine, N’-(4-benzo(b)thien-2-yl-2-quinazolinyl)-N,N-dimethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides and benzothiophene sulfoxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline and benzothiophene derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinazoline or benzothiophene rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Ethanediamine, N’-(4-benzo(b)thien-2-yl-2-quinazolinyl)-N,N-dimethyl- has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The unique electronic properties of the quinazoline and benzothiophene moieties make this compound useful in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 1,2-Ethanediamine, N’-(4-benzo(b)thien-2-yl-2-quinazolinyl)-N,N-dimethyl- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Ethanediamine, N’-(4-benzo(b)thien-2-yl)-N,N-dimethyl-: Lacks the quinazoline moiety.
1,2-Ethanediamine, N’-(2-quinazolinyl)-N,N-dimethyl-: Lacks the benzothiophene moiety.
1,2-Ethanediamine, N’-(4-benzo(b)thien-2-yl-2-quinazolinyl)-N-methyl-: Has only one methyl group on the nitrogen atom.
Uniqueness
The presence of both the quinazoline and benzothiophene moieties in 1,2-Ethanediamine, N’-(4-benzo(b)thien-2-yl-2-quinazolinyl)-N,N-dimethyl- makes it unique compared to similar compounds. This dual functionality can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
124959-62-2 |
|---|---|
Molekularformel |
C20H20N4S |
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
N-[4-(1-benzothiophen-2-yl)quinazolin-2-yl]-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C20H20N4S/c1-24(2)12-11-21-20-22-16-9-5-4-8-15(16)19(23-20)18-13-14-7-3-6-10-17(14)25-18/h3-10,13H,11-12H2,1-2H3,(H,21,22,23) |
InChI-Schlüssel |
HYSZURUKXLLNHD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCNC1=NC2=CC=CC=C2C(=N1)C3=CC4=CC=CC=C4S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


